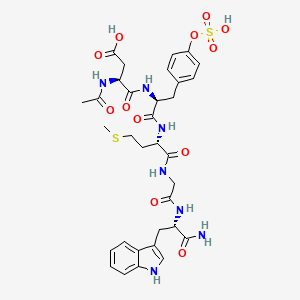

N-acetyl CCK-(26-30) amide

Description

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMANNIZOTTXEZ-FWEHEUNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Peptide Fragment

An In-Depth Technical Guide to N-acetyl Cholecystokinin (26-30) Amide

Abstract: This technical guide provides a comprehensive overview of N-acetyl cholecystokinin (26-30) amide, a chemically modified pentapeptide fragment derived from the C-terminus of cholecystokinin (CCK). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, standard protocols for chemical synthesis and purification, and rigorous methods for its analytical characterization. Furthermore, it contextualizes the peptide's limited biological activity by exploring the broader mechanism of action of CCK receptors and discusses its primary application as a tool compound in structure-activity relationship (SAR) studies and pharmacological research.

Cholecystokinin (CCK) is a pivotal brain-gut peptide that functions as both a hormone regulating digestion and a neurotransmitter in the central nervous system.[1][2] Its biological effects, which include stimulating pancreatic secretion, gallbladder contraction, and inducing satiety, are mediated by two G-protein coupled receptors: CCK1R and CCK2R.[3][4] The smallest endogenous fragment that retains full biological activity is the C-terminal sulfated octapeptide, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[5][6]

The study of smaller fragments of CCK-8 is crucial for understanding the precise molecular determinants required for receptor binding and activation. N-acetyl cholecystokinin (26-30) amide represents the N-terminally acetylated, C-terminally amidated pentapeptide corresponding to residues 26-30 of the full CCK sequence. While possessing the critical sulfated tyrosine residue, this fragment is notable for its lack of significant biological activity, making it an invaluable tool for delineating the minimal structural requirements for CCK receptor agonism and for serving as a negative control in pharmacological assays.[7][8]

PART 1: Molecular Structure and Physicochemical Properties

The defining characteristics of N-acetyl CCK (26-30) amide are rooted in its specific amino acid sequence and terminal modifications.

Sequence and Modifications:

The primary structure is Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 .[9]

-

N-terminal Acetylation (Ac): The addition of an acetyl group (CH₃CO-) to the N-terminal aspartic acid removes the positive charge of the free amine. This modification increases the peptide's stability against aminopeptidases and can influence its conformational properties.

-

Aspartic Acid (Asp): Provides a negatively charged side chain, contributing to the overall hydrophilic character of the peptide.

-

Sulfated Tyrosine (Tyr(SO3H)): The sulfate ester on the hydroxyl group of the tyrosine side chain is a hallmark of active CCK peptides. This modification is absolutely critical for high-affinity binding to the CCK1 receptor.[10][11]

-

Methionine (Met), Glycine (Gly), Tryptophan (Trp): These residues form the core backbone. The bulky, aromatic side chain of Tryptophan and the flexible Glycine are key components of the binding pharmacophore in longer, active CCK fragments.

-

C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide removes the negative charge and mimics the structure of a peptide bond, significantly increasing the peptide's half-life by conferring resistance to carboxypeptidases.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Full Name | N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide | [8] |

| Sequence | Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂ | [9] |

| Molecular Formula | C₃₃H₄₁N₇O₁₂S₂ | [8][9] |

| Molecular Weight | 791.9 g/mol | [8][9] |

| Solubility | Soluble in water (e.g., 1 mg/ml) | [8] |

| Appearance | White to off-white lyophilized powder | [12] |

| Storage | -20°C | [8][9] |

Structural Diagram:

Caption: 2D schematic of N-acetyl CCK (26-30) amide structure.

PART 2: Synthesis and Purification Protocol

The synthesis of this modified pentapeptide is a multi-step process that requires careful control, particularly for the sulfation of the tyrosine residue. The most common and efficient method is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale for Method Selection:

-

Solid-Phase Peptide Synthesis (SPPS): This approach simplifies the purification process by anchoring the growing peptide chain to an insoluble resin, allowing excess reagents and by-products to be washed away after each step.

-

Fmoc Protecting Group Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the alpha-amino group of incoming amino acids. It is cleaved under mild basic conditions (e.g., piperidine), which are orthogonal to the strong acid conditions required for final cleavage from the resin and side-chain deprotection. This is advantageous for peptides containing sensitive residues like sulfated tyrosine, which can be degraded by the harsher, repeated acid treatments of an alternative Boc-based strategy.[13]

Experimental Workflow Diagram:

Caption: Standard workflow for Fmoc-based solid-phase synthesis.

Step-by-Step Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc-Amino Acid Coupling Cycle (Repeated for Trp, Gly, Met, Tyr, Asp):

-

Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) using a coupling agent like HBTU in the presence of a non-nucleophilic base such as DIPEA. Allow the reaction to proceed until a ninhydrin test confirms completion (absence of free amines).

-

Washing: Wash the resin with DMF to remove excess reagents.

-

-

N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Asp residue, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to cap the N-terminus.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) as the strong acid.

-

Causality: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a crucial scavenger that captures the reactive carbocations generated from deprotecting groups (like Boc from Trp), preventing the side-chain modification of sensitive residues. Water helps in the cleavage process.

-

-

Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide and decant the ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile/water).

-

Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

-

Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. Collect fractions corresponding to the major peak.

-

-

Sulfation (Post-Cleavage):

-

This is a critical and expert-level step. The purified, non-sulfated peptide is dissolved in a dry, aprotic solvent.

-

It is then treated with a sulfating agent, such as a sulfur trioxide-pyridine complex, under anhydrous conditions. The reaction must be carefully monitored and quenched.

-

The now-sulfated peptide must be re-purified by RP-HPLC to remove by-products and unreacted starting material.

-

-

Final Processing: Combine the pure, sulfated fractions, confirm identity and purity, and lyophilize to obtain a stable, fluffy white powder.

PART 3: Analytical Characterization

To ensure the identity, purity, and quantity of the synthesized peptide, a panel of analytical techniques is required. This establishes the trustworthiness of the material for subsequent biological assays.[14]

Summary of Analytical Techniques:

| Technique | Purpose | Expected Result for N-acetyl CCK (26-30) Amide |

| Analytical RP-HPLC | Assess purity by separating the target peptide from impurities. | A single, sharp major peak with purity ≥95%. |

| Mass Spectrometry (MS) | Confirm the molecular identity by measuring the mass-to-charge ratio. | A measured mass that matches the theoretical mass (791.9 Da). High-resolution MS can confirm the elemental composition.[15] |

| Amino Acid Analysis (AAA) | Confirm the amino acid composition and accurately quantify the peptide content. | Correct stoichiometric ratios of Asp, Tyr, Met, Gly, Trp after acid hydrolysis. Provides net peptide content.[16] |

| ¹H NMR Spectroscopy | Provide detailed structural confirmation and assess conformational purity. | A complex spectrum with characteristic peaks for aromatic (Tyr, Trp) and aliphatic protons, confirming the sequence and modifications. |

PART 4: Biological Activity and Mechanism of Action

While N-acetyl CCK (26-30) amide contains the sulfated tyrosine residue, a key feature for CCK receptor interaction, extensive research has shown it to be biologically inactive or, at best, a very weak ligand.

Receptor Binding and Activity:

Studies on the structure-activity relationships of CCK-8 fragments have been pivotal in defining the minimal sequence required for biological effect. Research demonstrated that N-acetyl CCK (26-30) amide, along with other short N-terminal fragments like N-acetyl CCK-(26-29) and N-acetyl CCK-(26-31), was inactive in competitive binding assays using radiolabeled CCK-33 on guinea pig brain membranes.[7][17] One report noted that even at a high concentration of 0.1 mM, the sulfated pentapeptide inhibited the binding of [¹²⁵I]CCK-33 by only 10%.[8]

This lack of activity is a critical finding. It implies that while the Asp-Tyr(SO3H)-Met-Gly-Trp sequence is necessary, it is not sufficient for high-affinity binding and receptor activation. The C-terminal residues of CCK-8 (Met-Asp-Phe-NH2) are essential for anchoring the peptide in the receptor binding pocket and inducing the conformational change required for signal transduction.

Context: CCK Receptor Signaling Pathway:

To understand why this fragment is inactive, it is essential to know the signaling cascade that a full agonist like CCK-8 initiates. Both CCK1R and CCK2R are canonical G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[18][19]

Signaling Cascade Diagram:

Caption: CCK receptor signaling via the canonical Gq/PLC pathway.

Mechanism Explained:

-

Binding: A potent agonist like CCK-8 binds to the extracellular domain of a CCK receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺.[18]

-

DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[18]

-

PKC and other signaling molecules then phosphorylate a host of downstream targets, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), leading to diverse cellular responses like pancreatic enzyme secretion, smooth muscle contraction, and changes in gene expression.[3][18]

-

N-acetyl CCK (26-30) amide fails to initiate this cascade because it cannot bind with sufficient affinity or induce the necessary conformational change in the receptor.

PART 5: Applications in Research and Drug Development

The primary value of N-acetyl CCK (26-30) amide lies not in its direct biological effect, but in its utility as a specialized research tool.

-

Structure-Activity Relationship (SAR) Studies: This fragment is a critical component in SAR studies. By comparing its inactivity to the high potency of CCK-8 and the intermediate activity of other fragments, researchers can map the specific contributions of each amino acid to receptor affinity and efficacy. It helps to answer the question: "What is the minimum structure required for activity?"

-

Negative Control: In high-throughput screening or cellular assays, this peptide serves as an ideal negative control. It contains the key sulfated tyrosine motif but is known to be inactive, allowing scientists to confirm that any observed effects from other compounds are specific to CCK receptor activation and not due to non-specific peptide effects.

-

Pharmacophore Modeling: The structure of this inactive fragment, when compared to active ligands, provides crucial constraints for computational chemists developing pharmacophore models of the CCK receptor binding site. It defines a molecular volume and set of chemical features that are insufficient for productive binding.

-

Starting Point for Antagonist Design: While inactive on its own, the peptide backbone can serve as a scaffold for synthetic modifications aimed at developing receptor antagonists. By altering side chains or the backbone geometry, chemists can seek to create a molecule that binds to the receptor but fails to activate it, thereby blocking the action of endogenous CCK.[21]

Conclusion

N-acetyl cholecystokinin (26-30) amide is more than just a simple peptide fragment; it is a precision tool for pharmacology and medicinal chemistry. Its structure, defined by the Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 sequence, contains key elements of the CCK pharmacophore but lacks the C-terminal residues essential for receptor activation. This inherent inactivity is its most valuable asset, enabling its use as a negative control and a foundational piece in the complex puzzle of CCK structure-activity relationships. The synthesis and rigorous characterization of this and similar fragments are indispensable for advancing our understanding of CCK biology and for the rational design of novel therapeutics targeting CCK receptors for a range of disorders, from gastrointestinal issues to neurological conditions.[22][23]

References

-

Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805–847. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Williams, J. A. (2001). Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. The Journal of Nutrition, 131(10), 2843S-2846S. [Link]

-

Le Page, S., Amblard, M., Dasse, O., & Martinez, J. (2007). Pharmacology of CCKRs and SAR studies of peptidic analog ligands. Current Topics in Medicinal Chemistry, 7(12), 1173-1179. [Link]

-

Duan, R. D., & Chen, D. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 4, 90. [Link]

-

Jensen, R. T., Jones, S. W., & Gardner, J. D. (1983). COOH-terminal fragments of cholecystokinin. A new class of cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 757(2), 250-258. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 101-112. [Link]

-

QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Retrieved from [Link]

-

Dufresne, M., Escrieut, C., & Fourmy, D. (2007). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Topics in Medicinal Chemistry, 7(12), 1161-1172. [Link]

-

Williams, J. A. (2001). Intracellular signaling mechanisms of CCK-receptor activation. The Journal of Nutrition, 131(10), 2843S–2846S. [Link]

-

Derrien, A., et al. (1998). Evidence for mnemotropic action of cholecystokinin fragments Boc-CCK-4 and CCK-8S. Neuropeptides, 32(2), 155-161. [Link]

-

Moran, T. H., & Schwartz, G. J. (1994). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1-28. [Link]

-

Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]

-

Gondin, A. B., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. Frontiers in Pharmacology, 12, 778083. [Link]

-

JPT. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

-

ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Aicher, B. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics. Lupine Online Journal of Medical Sciences. [Link]

-

Bodanszky, M., et al. (1980). Cholecystokinin (pancreozymin). Synthesis and properties of the N alpha-acetyl-derivative of cholecystokinin 27-33. International Journal of Peptide and Protein Research, 16(5), 402-411. [Link]

-

Cleveland Clinic. (n.d.). Cholecystokinin. Retrieved from [Link]

-

Wang, Y. J., et al. (2023). Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease. BioFactors, 50(1), 1060-1073. [Link]

-

Bellier, B., et al. (2004). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 101(11), 3970-3975. [Link]

-

Földy, C., et al. (2010). Cholecystokinin: A multi-functional molecular switch of neuronal circuits. Frontiers in Neural Circuits, 4, 10. [Link]

-

Kim, H. J., et al. (2011). Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon. Journal of Neurogastroenterology and Motility, 17(2), 185-193. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. Retrieved from [Link]

-

Maton, P. N., et al. (1984). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. The American Journal of Physiology, 246(2 Pt 1), G291-G295. [Link]

-

Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. European Journal of Pharmacology, 105(1-2), 49-55. [Link]

-

Liddle, R. A., et al. (1985). Cholecystokinin bioactivity in human plasma. Molecular forms, responses to feeding, and relationship to gallbladder contraction. The Journal of Clinical Investigation, 75(4), 1144-1152. [Link]

-

Nourishable. (2021, November 22). CCK is a Satiety Hormone | Part 8 Neurobiology of Food Intake | Macronutrients Lecture 44 [Video]. YouTube. [Link]

-

Rehfeld, J. F. (2017). Cholecystokinin: Clinical aspects of the new biology. Best Practice & Research Clinical Endocrinology & Metabolism, 31(5), 457-467. [Link]

-

Chen, D., & Duan, R. D. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 4, 90. [Link]

-

ResearchGate. (n.d.). Biological linkages of gastrin and/or CCK to pancreatic islets. Retrieved from [Link]

-

Moran, T. H., & Schwartz, G. J. (1994). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1–28. [Link]

-

Johns Hopkins University. (1995). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1-28. [Link]

-

PubChem. (n.d.). Ac-Tyr-Met-Gly-Trp-Met-Asp(OSO3H)(OSO3H)-Phe-NH2. Retrieved from [Link]

-

Lucaites, V. L., et al. (1995). Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide. British Journal of Pharmacology, 115(8), 1451–1458. [Link]

-

Varga, G., et al. (2004). Involvement of endogenous CCK and CCK1 receptors in colonic motor function. British Journal of Pharmacology, 141(8), 1275–1284. [Link]

-

PubChem. (n.d.). deamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-N(Me)Phe-NH2. Retrieved from [Link]

-

Miller, L. J. (2001). Structural basis of cholecystokinin receptor binding and regulation. The Journal of Nutrition, 131(10), 2839S–2842S. [Link]

Sources

- 1. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiology of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacology of CCKRs and SAR studies of peptidic analog ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AC-ASP-TYR(SO3H)-MET-GLY-TRP-NH2 [chemicalbook.com]

- 13. Cholecystokinin (pancreozymin). Synthesis and properties of the N alpha-acetyl-derivative of cholecystokinin 27-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijsra.net [ijsra.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. jpt.com [jpt.com]

- 17. researchgate.net [researchgate.net]

- 18. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. COOH-terminal fragments of cholecystokinin. A new class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-acetyl CCK-(26-30) Amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-acetyl CCK-(26-30) amide, a synthetic fragment of the cholecystokinin (CCK) peptide. While often listed in commercial catalogs as a CCK receptor antagonist, this guide critically examines its chemical identity, biological activity, and practical applications in research. Through a detailed analysis of available literature, we clarify its pharmacological profile, revealing it to be a weak or largely inactive compound in typical receptor binding assays. This guide also offers detailed protocols for the synthesis and in-vitro evaluation of such peptide fragments, providing a foundational framework for researchers working with CCK analogs. Our objective is to equip scientists with the necessary technical details and field-proven insights to make informed decisions when utilizing or studying this and related compounds.

Nomenclature and Chemical Identity

The precise identification of a research compound is fundamental to the reproducibility of scientific findings. This compound is a modified pentapeptide fragment derived from the C-terminal region of cholecystokinin. Its nomenclature can vary across different suppliers and publications, leading to potential ambiguity. This section aims to provide a clear and consolidated identification of the molecule.

Synonyms and Identifiers

To facilitate accurate literature searches and material sourcing, a comprehensive list of synonyms and chemical identifiers is presented below.

| Identifier Type | Identifier | Source |

| Common Name | This compound | General |

| Synonym | CCK-(26-30) (sulfated) | MedChemExpress, Cayman Chemical[1][2] |

| Synonym | N-Acetyl Cholecystokinin (26-30) | Cayman Chemical[2] |

| Systematic Name | N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide | Cayman Chemical[2] |

| CAS Number | 89911-69-3 | MedChemExpress, Cayman Chemical[1][2] |

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. These properties are essential for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₁N₇O₁₂S₂ | Cayman Chemical[2] |

| Molecular Weight | 791.9 g/mol | Cayman Chemical, MedChemExpress[1][2] |

| Amino Acid Sequence | Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂ | Derived |

| Purity | Typically ≥95% (as specified by supplier) | Cayman Chemical[2] |

| Formulation | Commonly supplied as a lyophilized powder | Cayman Chemical[2] |

| Solubility | Soluble in water (e.g., 1 mg/ml) | Cayman Chemical[2] |

| Storage | Store as a lyophilized powder at -20°C for long-term stability (≥ 4 years) | Cayman Chemical[2] |

Pharmacology and Mechanism of Action

This compound is a fragment of cholecystokinin, a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). Understanding the interaction of this fragment with these receptors is key to defining its pharmacological role.

Biological Activity: A Critical Evaluation

While several commercial suppliers list this compound as a CCK receptor antagonist, a closer examination of the scientific literature presents a more nuanced picture. Foundational studies on the structure-activity relationships of CCK fragments have demonstrated that this particular pentapeptide is largely inactive.

Specifically, research on the binding of various CCK-8 fragments to guinea pig cortical membranes revealed that this compound, even at a high concentration of 0.1 mM, only inhibited the binding of radiolabeled [¹²⁵I]CCK-33 by a mere 10%[2]. Further studies have corroborated the inactivity of this compound in assays of central receptor binding[3][4]. This suggests that the N-terminal acetylation of this short fragment is insufficient to confer significant antagonistic (or agonistic) activity. In contrast, longer N-acetylated fragments, such as N-acetyl CCK-(26-32) amide, have been shown to display binding to central CCK receptors[3][4].

Therefore, for research purposes, it is critical to recognize that This compound should be considered, at best, a very weak inhibitor or an inactive fragment in most standard CCK receptor assays. Its utility may be more appropriate as a negative control in experiments involving other, more active CCK analogs.

The Cholecystokinin Receptor Signaling Pathway

To contextualize the action (or lack thereof) of this compound, it is important to understand the signaling cascade initiated by the natural ligand, CCK. Both CCK-A and CCK-B receptors are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Caption: CCK Receptor Signaling Pathway.

Synthesis and Experimental Protocols

For researchers interested in synthesizing or evaluating N-acetylated peptide amides, this section provides detailed, field-proven methodologies.

Solid-Phase Synthesis of this compound

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow Overview:

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH). For each coupling cycle, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of a coupling agent like diisopropylcarbodiimide (DIC), and 3 equivalents of an activator like hydroxybenzotriazole (HOBt) in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, perform the N-terminal acetylation. Treat the resin with a solution of 10% acetic anhydride and 5% diisopropylethylamine (DIPEA) in DMF for 30 minutes[5]. This will cap the N-terminal amine with an acetyl group. Wash the resin as before.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc, tBu, OtBu) using a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The sulfated tyrosine is not stable to standard TFA cleavage conditions; sulfation is typically performed post-synthesis or by using specialized protecting group strategies not covered in this general protocol.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and then dissolve the peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In-Vitro CCK Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method to assess the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to CCK receptors.

Materials:

-

Cell membranes prepared from tissue or cell lines expressing CCK-A or CCK-B receptors.

-

Radioligand: [¹²⁵I]-Bolton-Hunter-labeled CCK-8.

-

Test Compound: this compound, dissolved in an appropriate buffer.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in binding buffer.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCK-8 (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand (at a concentration near its Kd).

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a synthetically accessible fragment of cholecystokinin. While commercially available and sometimes labeled as a CCK receptor antagonist, the available scientific evidence strongly indicates that it is a very weak or inactive compound in terms of its ability to bind to and modulate CCK receptors[2][3][4]. Its primary utility in a research setting may be as a negative control for studies involving more potent CCK analogs. The synthesis and evaluation protocols provided in this guide offer a robust framework for researchers in the field of peptide pharmacology and drug development, ensuring that experimental design is grounded in a thorough understanding of the tools and molecules being employed.

References

-

Knight, M., Tamminga, C.A., Steardo, L., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. European Journal of Pharmacology, 105(1-2), 49-55. ([Link])

-

Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. ([Link])

-

Mendre, C., et al. (1988). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β-alanine. Tetrahedron. ([Link])

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec website. ([Link])

-

RSC Publishing. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. ([Link])

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec website. ([Link])

-

Friedler, A., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate. ([Link])

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from CDN website. ([Link])

-

Jensen, R.T., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. ([Link])

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])

-

Albericio, F., et al. (2015). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. ([Link])

-

Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from Slideshare. ([Link])

-

Hassan, M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences, 143, 105158. ([Link])

-

PubChem. (n.d.). N-Acetyl selank. Retrieved from PubChem website. ([Link])

-

ChemSrc. (n.d.). Cholecystokinin Receptor. Retrieved from ChemSrc website. ([Link])

-

Jensen, R.T. (2019). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PMC. ([Link])

-

DrugMAP. (n.d.). Details of the Drug. Retrieved from DrugMAP website. ([Link])

-

PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from PubChem website. ([Link])

-

Science.gov. (n.d.). cathepsin k-mediated fluorescence: Topics. Retrieved from Science.gov. ([Link])

Sources

A Technical Guide to the CCK-(26-30) (Sulfated) Peptide: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with the sulfated C-terminal pentapeptide of cholecystokinin, CCK-(26-30). This peptide, also known as pentagastrin, is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. This guide details its molecular profile, mechanism of action, and provides field-proven, step-by-step protocols for its synthesis, purification, and in vitro characterization. By explaining the causality behind experimental choices and offering insights into potential challenges, this whitepaper serves as an essential resource for leveraging CCK-(26-30) (sulfated) in research and development.

Molecular and Physicochemical Profile

Peptide Sequence and Structure

CCK-(26-30) is the C-terminal pentapeptide fragment of the larger cholecystokinin hormone. The sulfated and N-terminally acetylated form, a common subject of study, possesses the following sequence:

The C-terminus is amidated, which is a common post-translational modification that enhances peptide stability and biological activity.

The Criticality of Tyrosine Sulfation

The most critical post-translational modification for the biological activity of this peptide is the O-sulfation of the tyrosine residue. This modification is paramount for high-affinity binding and potent agonism, particularly at the CCK-A receptor, although it also influences CCK-B receptor interaction.[3][4] The presence of the negatively charged sulfate group significantly alters the peptide's conformation and electrostatic interactions with the receptor's binding pocket.[5] Studies have shown that inhibition of tyrosine sulfation can decrease the processing and secretion of CCK peptides, highlighting its importance in the natural biological lifecycle of the hormone.[3][6] The sulfation process is a key consideration during chemical synthesis, as it is crucial for achieving the desired biological activity.[7]

Physicochemical Data Summary

Accurate characterization of the peptide's physicochemical properties is fundamental for designing experiments, ensuring reproducibility, and developing formulations.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₁N₇O₁₂S₂ | [1] |

| Molecular Weight | 791.9 g/mol | [1] |

| Solubility | Soluble in water (e.g., 1 mg/mL) | [8] |

| Storage Conditions | Store powder at -20°C for long-term stability | [1][8] |

| Appearance | Typically a white to off-white lyophilized powder | N/A |

Mechanism of Action: High-Affinity Agonism at the CCK-B Receptor

CCK-(26-30) (sulfated), often referred to as pentagastrin, is a well-established agonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[9][10][11] These receptors are G-protein coupled receptors (GPCRs) found predominantly in the brain and gastrointestinal tract.[9]

Receptor Selectivity Profile

While larger CCK fragments exhibit high affinity for both CCK-A and CCK-B receptors, the C-terminal fragments like CCK-(26-30) show a preference for the CCK-B receptor. The CCK-B receptor binds both gastrin and CCK with similar high affinity.[12] This selectivity makes CCK-(26-30) a valuable tool for specifically probing the function of the CCK-B receptor system in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[9][13]

Signal Transduction Pathways

Upon binding of CCK-(26-30) to the CCK-B receptor, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[12][14] This initiates a well-defined signaling cascade:

-

Gαq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[11][12]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[11][15]

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).[16]

-

Downstream Effects: These signaling events lead to various cellular responses, including modulation of neuronal excitability and gene expression.[17]

Caption: CCK-B Receptor Gq Signaling Pathway.

Core Methodologies: A Practical Guide

The successful use of CCK-(26-30) (sulfated) in research hinges on the quality of the peptide and the robustness of the assays used for its characterization. This section provides validated, step-by-step protocols.

Workflow for Synthesis and Quality Control

A systematic workflow is essential to produce and validate high-quality sulfated peptides. The process begins with synthesis, followed by purification to isolate the target peptide, and concludes with rigorous analysis to confirm identity and purity.

Caption: Workflow from Synthesis to Quality Control.

Protocol: Solid-Phase Synthesis of Sulfated CCK-(26-30)

Rationale: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed. The key to success is the direct incorporation of a pre-sulfated tyrosine amino acid (Fmoc-Tyr(SO₃Na)-OH) during the synthesis cycle.[18] This "building block" approach is superior to post-synthetic sulfation, which often results in low yields and significant side products.[19]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Tyr(SO₃Na)-OH, Fmoc-Asp(OtBu)-OH)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cycle 1: Trp):

-

Activate Fmoc-Trp(Boc)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Met, Tyr(SO₃H), Asp(OtBu)).

-

Expert Insight: The direct coupling of Fmoc-Tyr(SO₃Na)-OH can be sluggish. It is advisable to double-couple this residue to ensure a high yield.

-

-

N-terminal Acetylation: After the final Fmoc deprotection (on Asp), acetylate the N-terminus by treating the resin with acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[20]

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Boc, OtBu). TIS acts as a scavenger to prevent side reactions, particularly with the tryptophan residue.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol: HPLC Purification and Purity Assessment

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.

Materials:

-

Preparative and analytical RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Crude, lyophilized peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a buffer in which it is soluble.

-

Preparative Purification:

-

Inject the dissolved crude peptide onto the preparative C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis:

-

Inject a small aliquot of each collected fraction onto an analytical C18 column.

-

Run a faster gradient (e.g., 5% to 95% B over 30 minutes).

-

Pool fractions that show a single, sharp peak with >95% purity.

-

-

Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain a dry, fluffy powder.

Protocol: Mass Spectrometry for Identity Confirmation

Rationale: Mass spectrometry (MS) provides an exact molecular weight of the purified peptide, confirming its identity and the successful incorporation of the sulfate group. Electrospray ionization (ESI) is a common and effective method for peptide analysis.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Infuse the sample into an ESI mass spectrometer.

-

Data Interpretation:

-

Acquire the mass spectrum.

-

The sulfated peptide will have a monoisotopic mass of approximately 791.3 Da.

-

Self-Validation: A common failure mode is desulfation (-80 Da). Look for a peak at ~711.3 Da. The absence or minimal presence of this peak confirms the integrity of the sulfated product.

-

Protocol: In Vitro Functional Assay (Calcium Mobilization)

Rationale: Since the CCK-B receptor is Gq-coupled, agonist binding leads to a transient increase in intracellular calcium.[15] This response can be quantified using calcium-sensitive fluorescent dyes in a cell-based assay to determine the peptide's potency (EC₅₀).[21][22]

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human CCK-B receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Plate: 96-well, black-walled, clear-bottom microplates.

-

FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).

-

Probenecid (optional, to prevent dye leakage from cells).[21][22]

-

Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation, FLIPR).

Procedure:

-

Cell Plating: Seed the CCK-B expressing cells into the 96-well plate and grow overnight to form a confluent monolayer.[21]

-

Dye Loading:

-

Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of the synthesized CCK-(26-30) peptide in assay buffer. Include a vehicle control (buffer only) and a positive control (known agonist).

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.[23]

-

The instrument will then automatically inject the peptide solutions from the compound plate into the cell plate.

-

Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.[21][22]

-

Plot the peak fluorescence response against the logarithm of the peptide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of peptide that elicits 50% of the maximal response.

-

Advanced Considerations for Drug Development

Formulation and Stability

Peptides present unique formulation challenges due to their susceptibility to proteolytic degradation and short in vivo half-lives.[24] For in vivo studies, CCK-(26-30) must be formulated to enhance stability and bioavailability.

-

Parenteral Administration: Due to poor oral bioavailability, parenteral routes (subcutaneous, intravenous) are standard.

-

Excipients: Formulations may include buffers to control pH, stabilizers, and solubilizing agents.[]

-

Nanoformulations: Encapsulation in nanoparticles or liposomes can improve stability, prolong circulation time, and potentially enable targeted delivery.[][26]

In Vivo Models and Experimental Design

The choice of animal model depends on the research question. Rodent models are commonly used to study the effects of CCK-B agonists on anxiety, memory, and gastrointestinal function.

-

Pharmacokinetics (PK): Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated peptide.

-

Pharmacodynamics (PD): PD studies measure the physiological response to the peptide over time and at different dose levels to establish a dose-response relationship.[27] For example, in gastrointestinal studies, pentagastrin can be used to reliably stimulate gastric acid secretion in animal models like dogs.[28]

References

-

Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

-

Voss, M., et al. (1999). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. Retrieved from [Link]

-

Fasiku, V. O., et al. (2023). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. MDPI. Retrieved from [Link]

-

Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

-

van der Veken, P., et al. (2009). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synapse. (2024). What are CCKB agonists and how do they work?. Retrieved from [Link]

-

Beinfel, M. C., et al. (1994). Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8. PubMed. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

-

Beinfel, M. C., et al. (2000). Role of Tyrosine Sulfation and Serine Phosphorylation in the Processing of Procholecystokinin to Amidated Cholecystokinin and Its Secretion in Transfected AtT-20 Cells. Biochemistry (ACS Publications). Retrieved from [Link]

-

Penke, B., & Rivier, J. (n.d.). Synthesis of Sulfated Peptides. Thieme Chemistry. Retrieved from [Link]

-

Reactome Pathway Database. (n.d.). Gastrin binds to CCK-B receptor. Retrieved from [Link]

-

UniProt. (n.d.). CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human). Retrieved from [Link]

-

PubChem - NIH. (n.d.). Pentagastrin | C37H49N7O9S | CID 9853654. Retrieved from [Link]

-

Siddiqui, J., & Taylor, C. (2023). Biochemistry, Cholecystokinin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

- Google Patents. (n.d.). EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

-

Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. Retrieved from [Link]

-

Drug Development & Delivery. (n.d.). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. Retrieved from [Link]

-

Thompson, D. A., et al. (2014). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]

-

Smith, J. P., et al. (2009). Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis. NIH. Retrieved from [Link]

-

Cawston, E. E., & Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers. Retrieved from [Link]

-

Rehfeld, J. F., et al. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. PubMed Central. Retrieved from [Link]

-

Millard, C. J., et al. (2011). Tyrosine sulfation influences the chemokine binding selectivity of peptides derived from chemokine receptor CCR3. PubMed. Retrieved from [Link]

-

Fournie-Zaluski, M. C., et al. (1986). Conformational Analysis of Cholecystokinin CCK26-33 and Related Fragments by 1H NMR Spectroscopy, Fluorescence-Transfer Measurements, and Calculations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Cholecystokinin: Hormone Function & Definition. Retrieved from [Link]

-

Baldwin, G. S., et al. (2008). Tyrosine modification enhances metal-ion binding. Monash University. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentagastrin. Retrieved from [Link]

-

Eng, J., et al. (1986). Cholecystokinin-associated COOH-terminal peptides are fully sulfated in pig brain. PMC. Retrieved from [Link]

-

MeSH - NCBI. (n.d.). Pentagastrin. Retrieved from [Link]

-

ResearchGate. (n.d.). Receptor fragment approach to the binding between CCK8 peptide and cholecystokinin receptors: A fluorescence study on type B receptor fragment CCKB-R (352-379). Retrieved from [Link]

-

Synapse. (2024). What is the mechanism of Pentagastrin?. Retrieved from [Link]

-

Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Retrieved from [Link]

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational analysis of cholecystokinin CCK26-33 and related fragments by 1H NMR spectroscopy, fluorescence-transfer measurements, and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cholecystokinin-associated COOH-terminal peptides are fully sulfated in pig brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCK (26-30) (sulfated) | TargetMol [targetmol.com]

- 9. What are CCKB agonists and how do they work? [synapse.patsnap.com]

- 10. Pentagastrin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Pentagastrin? [synapse.patsnap.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. uniprot.org [uniprot.org]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 28. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-Depth Technical Guide to the Mechanism of Action of N-acetyl CCK-(26-30) amide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action for N-acetyl CCK-(26-30) amide, a synthetic fragment of the cholecystokinin octapeptide (CCK-8). Cholecystokinin is a critical peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs), CCK1R and CCK2R. While the full CCK-8 peptide is a potent agonist at these receptors, its fragments can exhibit markedly different pharmacological profiles. This document elucidates the current understanding of this compound as a selective, competitive antagonist, primarily at peripheral CCK receptors. We will dissect its receptor interaction, the signaling pathways it modulates, and the established experimental protocols required to characterize its activity.

The Cholecystokinin System: A Primer

The cholecystokinin (CCK) system is a pivotal regulator of physiological processes in both the gastrointestinal (GI) tract and the central nervous system (CNS). The primary endogenous ligands are various isoforms of the CCK peptide, which are processed from a single prohormone. Their biological effects are mediated by two distinct GPCRs:

-

CCK1 Receptor (CCK1R): Predominantly found in peripheral tissues like the pancreas, gallbladder, and vagal afferent neurons.[1] It plays a crucial role in regulating digestion, including pancreatic enzyme secretion and gallbladder contraction, and is a key mediator of satiety.[1][2]

-

CCK2 Receptor (CCK2R): Primarily located in the CNS (hence its alternative name, the CCK-B or "brain" receptor) and the stomach, where it is also known as the gastrin receptor.[3][4] It is implicated in anxiety, memory, and the regulation of gastric acid secretion.[1][3]

Both receptors, upon activation by an agonist like CCK-8, primarily couple to Gαq/11 proteins. This initiates the canonical phospholipase C (PLC) signaling cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[5][6] This core pathway can be modulated by coupling to other G proteins (e.g., Gs by CCK1R) and cross-talk with other signaling networks like the MAP kinase pathways.[5][7]

This compound: A Profile

This compound is a pentapeptide fragment corresponding to the amino acid sequence Asp-Tyr(SO3H)-Met-Gly-Trp, with a critical N-terminal acetyl group and a C-terminal amide. The N-acetylation is a key modification that protects the peptide from degradation by aminopeptidases, thereby increasing its stability in experimental systems.[8]

While the full CCK-8 peptide is a potent agonist, studies on its fragments have revealed that specific N-terminal sequences can act as receptor antagonists.[9] Research indicates that the activity of this compound is context-dependent:

-

Peripheral Activity: In dispersed acini from guinea pig pancreas (a system rich in CCK1 receptors), N-acetyl-CCK-(26-30) amide acts as a competitive antagonist, inhibiting both CCK-stimulated amylase release and the binding of radiolabeled CCK.[9]

-

Central Inactivity: In contrast, studies on guinea pig cortical membranes (rich in CCK2 receptors) found that this compound was inactive in displacing bound CCK, suggesting a lack of significant affinity for central CCK2 receptors.[10]

This evidence positions this compound not as a universal CCK ligand, but as a selective antagonist with a preference for peripheral CCK1 receptors.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for this compound is competitive antagonism. It binds to the CCK receptor at the same orthosteric site as the endogenous agonist (CCK-8) but fails to induce the conformational change necessary for receptor activation and G-protein coupling. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling.

The key inhibited pathway is the Gαq-PLC-Calcium cascade. An agonist would normally trigger a robust increase in intracellular calcium; in the presence of this compound, this response is attenuated or completely blocked in a concentration-dependent manner.

Caption: Competitive antagonism at the CCK1 receptor by this compound.

Methodologies for Mechanistic Characterization

To rigorously define the mechanism of action of a compound like this compound, a multi-assay approach is essential. The following protocols represent a gold-standard workflow for characterizing a putative GPCR antagonist.

Experimental Workflow: From Binding to Function

The logical progression of experiments involves first confirming that the compound binds to the target receptor and then demonstrating that this binding event functionally inhibits the receptor's response to a known agonist.

Caption: Logical workflow for characterizing a receptor antagonist.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific CCK receptor subtype by measuring its ability to displace a high-affinity radiolabeled ligand.

Causality Statement: This assay directly tests the first step of the proposed mechanism: physical interaction with the receptor. By using a fixed concentration of a radioligand (e.g., [¹²⁵I]CCK-8) and increasing concentrations of the unlabeled test compound, we can generate a competition curve. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity.

Materials:

-

Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing human CCK1R or CCK2R.[11][12]

-

Radioligand: High specific activity [¹²⁵I]CCK-8.

-

Test Compound: this compound, serially diluted.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of unlabeled CCK-8.

-

Assay Buffer: Tris-HCl buffer with MgCl₂, bacitracin (as a peptidase inhibitor), and bovine serum albumin (BSA).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Detection: Gamma counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled CCK-8.

-

Competition: Radioligand + Serial dilutions of this compound.

-

-

Reagent Addition:

-

Add 50 µL of Assay Buffer (for Total Binding) or NSB control or test compound dilution to the appropriate wells.

-

Add 50 µL of radioligand (at a final concentration near its Kd) to all wells.

-

Initiate the binding reaction by adding 100 µL of the receptor membrane preparation to all wells.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in tubes and measure the radioactivity (counts per minute, CPM) in a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Antagonism via Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Causality Statement: This assay validates the functional consequence of the binding event. A true competitive antagonist will produce a rightward shift in the agonist's concentration-response curve with no reduction in the maximum response. By pre-incubating cells with the antagonist, we can quantify its ability to block the signaling cascade at the cellular level.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing the CCK receptor of interest.[13] Co-expression of a promiscuous Gα protein like Gα16 can enhance the signal for receptors that may not strongly couple to the calcium pathway natively.[13]

-

Agonist: CCK-8.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Detection: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound (or buffer for control wells) to the plate. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Measurement:

-

Place the cell plate into the fluorescence reader.

-

Establish a stable baseline fluorescence reading for several seconds.

-

Use the instrument's injector to add a fixed concentration of the agonist (CCK-8, typically at its EC80 concentration) to all wells.

-

Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

-

Quantitative Data Summary

The following table summarizes the antagonist activity of N-acetylated CCK fragments as reported in the literature. This data is crucial for comparing potencies and understanding structure-activity relationships.

| Compound | Assay System | Target Receptor | Measured Activity | Potency (IC50/Ki) | Reference |

| N-acetyl-CCK-(26-30) | Dispersed guinea pig pancreatic acini | CCK1R | Inhibition of ¹²⁵I-CCK binding | Ki ≈ 10 µM | [9] |

| N-acetyl-CCK-(26-30) | Dispersed guinea pig pancreatic acini | CCK1R | Inhibition of CCK-8-stimulated amylase release | IC50 ≈ 10 µM | [9] |

| N-acetyl-CCK-(26-31)-amide | Dispersed guinea pig pancreatic acini | CCK1R | Inhibition of CCK-8-stimulated amylase release | IC50 ≈ 3 µM | [9] |

| CCK-8S (Agonist) | HEK293 cells expressing CCK2R | CCK2R | Competitive displacement of fluorescent ligand | Ki = 2.9 nM | [11] |

| PD135158 (Antagonist) | HEK293 cells expressing CCK2R | CCK2R | Competitive displacement of fluorescent ligand | Ki = 3.1 nM | [11] |

Note: The data for CCK-8S and PD135158 are provided for comparative context of high-affinity ligands at the CCK2 receptor.

Conclusion and Future Perspectives

The available evidence strongly supports a mechanism of action for this compound as a competitive antagonist with selectivity for peripheral CCK1 receptors over central CCK2 receptors. Its N-terminal acetylation provides crucial stability for in vitro studies, making it a valuable pharmacological tool for probing the function of the CCK system in peripheral tissues.

Future research should focus on a more comprehensive characterization of its selectivity profile, including its activity at CCK1 and CCK2 receptors from different species (e.g., human, rat, mouse) to identify any species-specific differences. Furthermore, investigating its effect on other, non-canonical signaling pathways, such as β-arrestin recruitment or MAP kinase activation, could reveal potential for biased antagonism, a concept of growing importance in GPCR drug discovery.

References

-

Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. Available at: [Link]

-

Patsnap Synapse. (2024). What are CCKB agonists and how do they work? Patsnap Synapse. Available at: [Link]

-

Freeman, A. S., & Chiodo, L. A. (1988). Electrophysiological effects of cholecystokinin on neurons in rat substantia nigra pars reticulata. PubMed. Available at: [Link]

-

Janicot, G., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

-

Reher, R. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. SpringerLink. Available at: [Link]

-

Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. Available at: [Link]

-

QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. Available at: [Link]

-

Reactome. (n.d.). Gastrin binds to CCK-B receptor. Reactome Pathway Database. Available at: [Link]

-

Reher, R. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

-

Miller, L. J., et al. (1982). Preparation of an N-acetyl-octapeptide of cholecystokinin. The role of N-acetylation in protecting the octapeptide from degradation by smooth muscle tissues. PubMed. Available at: [Link]

-

Wang, R. Y., & White, F. J. (1985). Electrophysiological effects of cholecystokinin: central dopaminergic systems. PubMed. Available at: [Link]

-

Wess, J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

-

Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Innoprot GPCR Functional Assay. Available at: [Link]

-

Trinquet, E., et al. (2011). A Fluorescent Ligand-Binding Alternative Using Tag-lite(R) Technology. ResearchGate. Available at: [Link]

-

Caers, J., et al. (2014). Identification of Functionally Activating Ligands of Orphan G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. Available at: [Link]

-

Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

-

Schutte, W. J. (1995). An electrophysiological investigation of the effects of cholecystokinin on enteric neurons. Utrecht University Repository. Available at: [Link]

-

Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. ResearchGate. Available at: [Link]

-

Hughes, J., & Woodruff, G. N. (2001). Cholecystokinin (CCK) assays. PubMed. Available at: [Link]

-

Maton, P. N., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

Patsnap Synapse. (2024). What are CCK receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

-

Jensen, R. T., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. ResearchGate. Available at: [Link]

Sources

- 1. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]

- 2. innoprot.com [innoprot.com]

- 3. What are CCKB agonists and how do they work? [synapse.patsnap.com]

- 4. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]